

3-Ethyl-4,6-dimethyloctane GC-MS analysis protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-4,6-dimethyloctane

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An Application Note and Protocol for the GC-MS Analysis of **3-Ethyl-4,6-dimethyloctane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of **3-Ethyl-4,6-dimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis. The provided methodologies are designed to ensure reliable and reproducible qualitative and quantitative analysis of this branched-chain alkane, which is relevant in various fields including petrochemical analysis and as a reference standard in research and quality control.

Introduction

3-Ethyl-4,6-dimethyloctane is a branched-chain alkane with the molecular formula $C_{12}H_{26}$. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like **3-Ethyl-4,6-dimethyloctane** due to its high resolution and sensitivity. This application note outlines a complete workflow from sample receipt to final data analysis.

Predicted Quantitative Data

The following table summarizes the key identifiers for **3-Ethyl-4,6-dimethyloctane**. The retention time is an estimate based on the analysis of similar branched alkanes on a non-polar column, and the major mass fragments are predicted based on established fragmentation patterns of branched alkanes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Key Identifiers and Predicted GC-MS Data for **3-Ethyl-4,6-dimethyloctane**

Parameter	Value	Reference
Molecular Formula	C12H26	[5]
Molecular Weight	170.33 g/mol	[5] [6] [7]
CAS Number	62183-66-8	[5] [7]
Predicted Retention Time	~10-12 minutes	
Predicted Major m/z Fragments	57, 71, 85, 99, 113, 141	[1] [3] [4]
Molecular Ion (M+)	170 (likely low abundance or absent)	[1] [3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for liquid samples.

3.1.1. Materials

- High-purity volatile solvent (e.g., hexane or pentane)
- **3-Ethyl-4,6-dimethyloctane** standard
- Internal standard (e.g., n-Dodecane)
- 2 mL autosampler vials with PTFE-lined septa

- Micropipettes
- Vortex mixer
- Centrifuge (optional)

3.1.2. Procedure

- Solvent Selection: Dissolve the sample containing **3-Ethyl-4,6-dimethyloctane** in a high-purity volatile solvent such as hexane or pentane.
- Standard Solution Preparation:
 - Prepare a stock solution of **3-Ethyl-4,6-dimethyloctane** (e.g., 1000 µg/mL) in the chosen solvent.
 - Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-Dodecane) at a known concentration to all standards and samples.
- Sample Dilution: Dilute the unknown sample with the chosen solvent to ensure the concentration of **3-Ethyl-4,6-dimethyloctane** falls within the calibration range.
- Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
- Particulate Removal: If the sample contains particulates, centrifuge the vial and transfer the supernatant to a clean vial, or filter the sample using a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of **3-Ethyl-4,6-dimethyloctane**.

Table 2: Recommended GC-MS Conditions

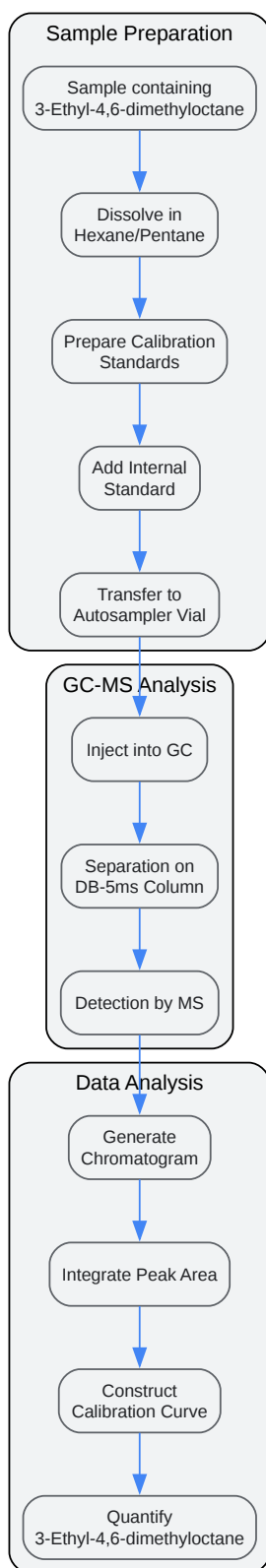
Parameter	Recommended Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet	Split/Splitless
Inlet Temperature	280 °C
Injection Volume	1 µL
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature: 50 °C, hold for 2 min. Ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Mass Range	m/z 40-300
Scan Speed	1000 amu/s
Transfer Line Temp.	280 °C

Data Analysis

- Qualitative Analysis: Identify the **3-Ethyl-4,6-dimethyloctane** peak in the total ion chromatogram (TIC) based on its expected retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern. The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable carbocations.^{[1][2][3][4]} For **3-Ethyl-4,6-dimethyloctane**, expect to see prominent peaks corresponding to the loss of alkyl groups at the ethyl and methyl branches. The molecular ion peak at m/z 170 is often of low abundance or absent in the mass spectra of highly branched alkanes.^{[1][3]}
- Quantitative Analysis:
 - Integrate the peak area of the target compound and the internal standard.
 - Construct a calibration curve by plotting the ratio of the peak area of **3-Ethyl-4,6-dimethyloctane** to the peak area of the internal standard against the concentration of the calibration standards.
 - Determine the concentration of **3-Ethyl-4,6-dimethyloctane** in unknown samples using the generated calibration curve.

Visualizations

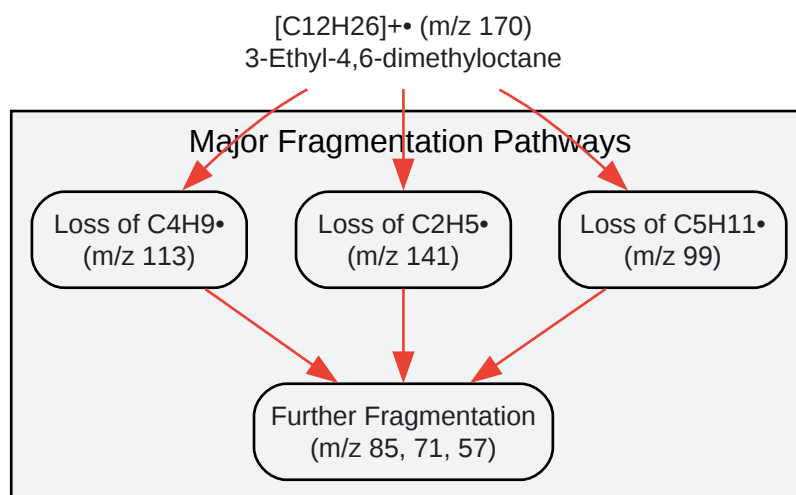
Experimental Workflow



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Caption: Experimental workflow for the GC-MS analysis of **3-Ethyl-4,6-dimethyloctane**.

Predicted Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **3-Ethyl-4,6-dimethyloctane** in EI-MS.

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